molecular formula C16H21N3O4 B2500508 METHYL (2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOATE CAS No. 1173678-35-7

METHYL (2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOATE

Cat. No.: B2500508
CAS No.: 1173678-35-7
M. Wt: 319.361
InChI Key: QUVOASGDRUECKJ-LBPRGKRZSA-N
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Description

METHYL (2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique quinoxaline structure, which is known for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOATE typically involves multi-step organic reactions. One common method includes the condensation of 3-oxo-3,4-dihydroquinoxaline with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline products.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at the carbonyl position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further utilized in different applications.

Scientific Research Applications

METHYL (2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a potential therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of METHYL (2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOATE involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL (2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOATE is unique due to its specific quinoxaline structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl (2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-10(2)8-12(15(21)23-3)18-16(22)19-9-14(20)17-11-6-4-5-7-13(11)19/h4-7,10,12H,8-9H2,1-3H3,(H,17,20)(H,18,22)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVOASGDRUECKJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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